N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide
Description
N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-15-18(11-14-23(21)26)16(2)25-24(27)17-9-12-19(28-3)13-10-17/h5-16H,4H2,1-3H3,(H,25,27) |
InChI Key |
JNNLFOXNYBQNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide typically involves the following steps:
Preparation of 9-ethylcarbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethylcarbazole.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to form 9-ethyl-9H-carbazol-3-carbaldehyde.
Synthesis of this compound: The final compound is synthesized by reacting 9-ethyl-9H-carbazol-3-carbaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones
Uniqueness
N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of the 4-methoxybenzamide moiety, which may contribute to its distinct biological activities and applications. Compared to similar compounds, it may exhibit enhanced antibacterial and anticancer properties, making it a valuable compound for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
